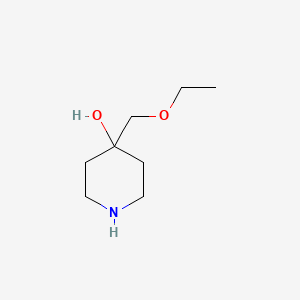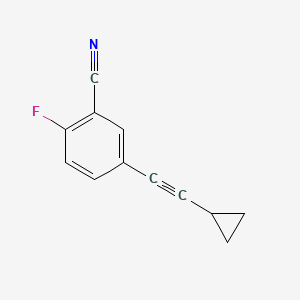
5-(Cyclopropylethynyl)-2-fluorobenzonitrile
説明
5-(Cyclopropylethynyl)-2-fluorobenzonitrile, also known as 5-CPE-2-FBN, is an organic compound that has a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent for organic synthesis, a catalyst for organic reactions, and as a molecular probe for studying biochemical and physiological processes. We will also discuss its biochemical and physiological effects, and list some potential future directions for research.
科学的研究の応用
Pharmacology and Clinical Indications
5-(Cyclopropylethynyl)-2-fluorobenzonitrile, known in pharmacology as a derivative involved in the synthesis and applications of several significant compounds, has a broad impact on medical research and therapeutic applications. While the direct studies on 5-(Cyclopropylethynyl)-2-fluorobenzonitrile specifically might be limited, its relevance can be inferred from research on similar fluorinated compounds and their applications in cancer therapy and antimycotic treatments.
Fluorinated compounds, like 5-fluorouracil (5-FU) and its derivatives, play a crucial role in cancer therapy, notably in the treatment of solid tumors through mechanisms that involve interfering with DNA synthesis and mRNA translation. The pharmacokinetics, including absorption, bioavailability, and targeted delivery of these compounds, are central to improving their therapeutic index and reducing toxicity. The development of novel delivery systems, such as nanoparticles, has shown promise in enhancing the efficacy of these drugs against various cancers (Gmeiner, 2020; Iqbal, Zafar et al., 2019).
Mechanisms of Action in Antimycotic Treatments
The compound's potential derivatives also extend to antimycotic treatments, where similar fluorinated agents have demonstrated effectiveness. For instance, flucytosine, a related compound, showcases the significance of fluorinated nitriles in treating severe systemic mycoses through a mechanism that converts it into a metabolite inhibiting fungal RNA and DNA synthesis (Vermes, A. et al., 2000).
Innovations in Drug Delivery Systems
Innovative drug delivery systems for fluorinated compounds, such as microemulsions and nanocarriers, have significantly impacted enhancing bioavailability for topical and systemic applications. These advancements are crucial in increasing the drug's effects on deeper layers of the skin or targeted cancer cells, demonstrating promising results in the treatment of precancerous and cancerous lesions (Ewert de Oliveira, Beatriz et al., 2020).
特性
IUPAC Name |
5-(2-cyclopropylethynyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-10(7-11(12)8-14)4-3-9-1-2-9/h5-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNKCZQUJNSLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC(=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylethynyl)-2-fluorobenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
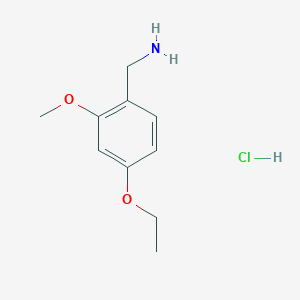
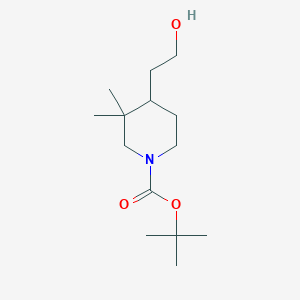
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
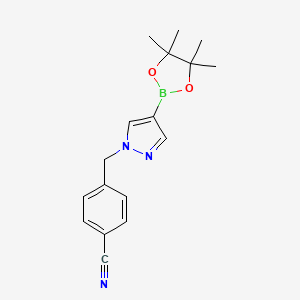
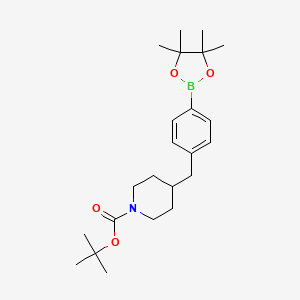
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
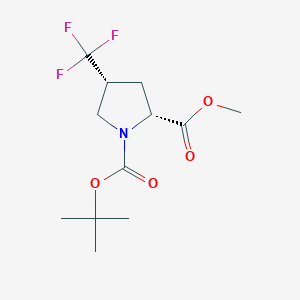
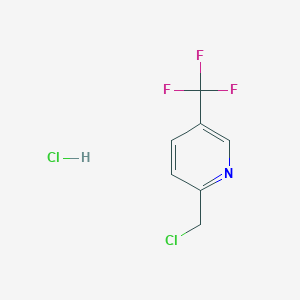
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
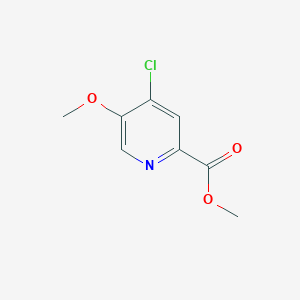
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
